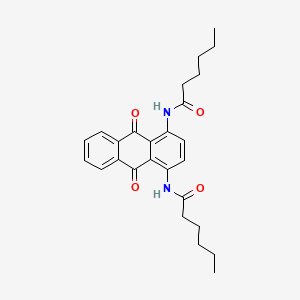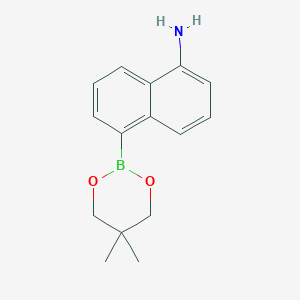![molecular formula C50H44N4O11 B15250186 Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2’-(((((3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-4’,5’-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
The synthesis of Diethyl 2,2’-(((((3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-4’,5’-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate involves multiple steps. The synthetic route typically starts with the preparation of the core spiro[isobenzofuran-1,9’-xanthene] structure, followed by the introduction of the dihydroxy and oxo groups. The subsequent steps involve the formation of the methylene bridges and the attachment of the azanediyl and quinoline moieties. The final step includes the esterification to form the diacetate groups. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反応の分析
Diethyl 2,2’-(((((3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-4’,5’-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: The methylene and quinoline groups can undergo substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Diethyl 2,2’-(((((3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-4’,5’-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of Diethyl 2,2’-(((((3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-4’,5’-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
類似化合物との比較
Compared to other similar compounds, Diethyl 2,2’-(((((3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-4’,5’-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
Spiro[isobenzofuran-1,9’-xanthene] derivatives: These compounds share the core spiro structure but differ in the substituents attached.
Quinoline derivatives: Compounds with similar quinoline moieties but lacking the spiro structure.
Diacetate esters: Compounds with similar ester groups but different core structures.
This compound’s unique combination of functional groups and structural features makes it a valuable molecule for various scientific and industrial applications.
特性
分子式 |
C50H44N4O11 |
|---|---|
分子量 |
876.9 g/mol |
IUPAC名 |
ethyl 2-[8-[[5'-[[[6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-yl]amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methylamino]-2-methylquinolin-6-yl]oxyacetate |
InChI |
InChI=1S/C50H44N4O11/c1-5-60-43(57)25-62-31-19-29-13-11-27(3)53-45(29)39(21-31)51-23-34-41(55)17-15-37-47(34)64-48-35(42(56)18-16-38(48)50(37)36-10-8-7-9-33(36)49(59)65-50)24-52-40-22-32(63-26-44(58)61-6-2)20-30-14-12-28(4)54-46(30)40/h7-22,51-52,55-56H,5-6,23-26H2,1-4H3 |
InChIキー |
GTJQQCNIQUXAAI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NCC3=C(C=CC4=C3OC5=C(C46C7=CC=CC=C7C(=O)O6)C=CC(=C5CNC8=C9C(=CC(=C8)OCC(=O)OCC)C=CC(=N9)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


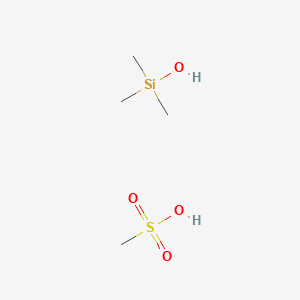

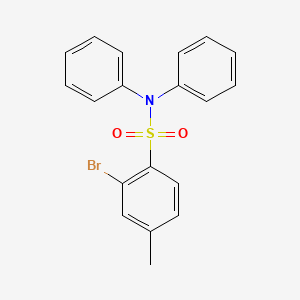

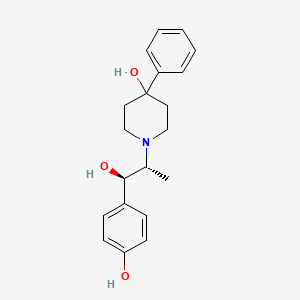
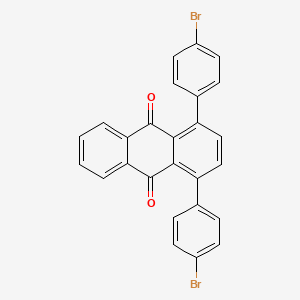
![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
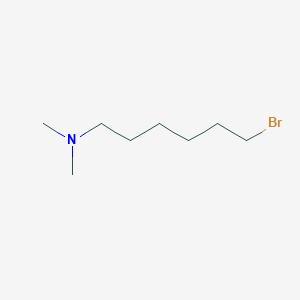
![(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B15250172.png)
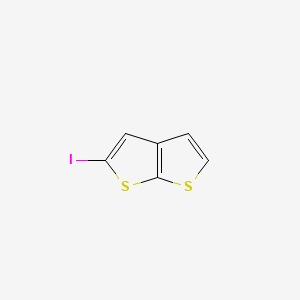
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
